benzyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Synthesis Analysis
Synthesis of related triazole derivatives involves intricate steps, including the preparation and characterization by various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectra. The crystal and molecular structures of these compounds are further confirmed using single-crystal X-ray diffraction, highlighting the importance of intermolecular interactions in stabilizing the crystal structure (Fathima, Begum, & Pujar, 2014).
Molecular Structure Analysis
The molecular structure of benzyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate and its analogs can be analyzed through spectroscopic (FT-IR, micro-Raman, and UV–Vis) investigations along with quantum chemical computations. These analyses include vibrational frequencies, electronic absorption wavelengths, HOMO–LUMO, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analyses, providing a deep understanding of the molecule's electronic structure and behavior (Gökce et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of triazole derivatives are explored through various synthetic routes, highlighting the versatility of these compounds in forming different chemical structures. Techniques like cyclization, hydrolysis, and thioesterification play crucial roles in synthesizing compounds with potential biological activities, demonstrating the chemical diversity achievable within this class of compounds (Dong-zhi, 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity of triazole derivatives, are determined through a combination of analytical methods. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are pivotal in determining the compound's utility in synthesis and its biological activity. The synthesis and characterization of related compounds provide valuable insights into the chemical properties that govern the reactivity and interactions of these molecules (Hunashal et al., 2014).
Scientific Research Applications
Biological Features of 1,2,4-Triazole Derivatives
The chemistry of 1,2,4-triazoles is crucial for synthesizing biologically active substances. These compounds, including derivatives, exhibit a wide range of biological activities such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The synthesis and applications of these derivatives have been the focus of extensive research, aiming to explore rational ways to produce biologically active substances. Such studies underscore the potential of triazole derivatives in medicinal chemistry and pharmaceutical applications, reflecting on the broader scope of scientific research applications for compounds like benzyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Ohloblina, 2022).
Reactivity of 1,2,4-Triazole-3-Thione Derivatives
Compounds with an open thiogroup, such as 1,2,4-triazole-3-thione derivatives, show high indicators of antioxidant and antiradical activity. These compounds also have a positive impact on the overall condition and biochemical processes in patients who received high doses of radiation. The structural similarity of these derivatives to biogenic amino acids, like cysteine, suggests their therapeutic potential in mitigating radiation-induced damage and their broader implications in medical research (Kaplaushenko, 2019).
Synthesis and Applications of Triazole Derivatives
The synthesis and physico-chemical properties of triazole derivatives have been explored for their wide-ranging applications beyond pharmaceuticals. These derivatives have found use in engineering, metallurgy, agriculture, and as additives for fuels and oils. Their low toxicity makes them suitable for various applications, highlighting the potential for scientific research into novel compounds like benzyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate to yield new materials and therapeutic agents (Parchenko, 2019).
properties
IUPAC Name |
benzyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-28-12-11-26-21(18-13-23-19-10-6-5-9-17(18)19)24-25-22(26)30-15-20(27)29-14-16-7-3-2-4-8-16/h2-10,13,23H,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYPGIHRDZFFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)OCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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